3',4'-Di-O-(beta-hydroxyethyl)rutoside

説明

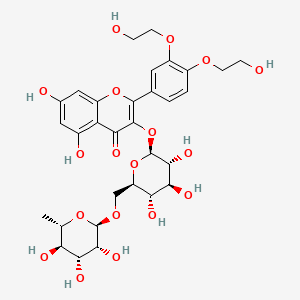

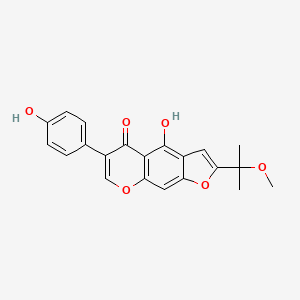

3’,4’-Di-O-(beta-hydroxyethyl)rutoside is a chemical compound with the molecular formula C31H38O18 . It is also known by other names such as 3’,4’-Bis(hydroxyethyl)rutoside and 3’,4’-Di-O-(beta-hydroxyethyl)rutoside .

Molecular Structure Analysis

The IUPAC name for 3’,4’-Di-O-(beta-hydroxyethyl)rutoside is 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one . The molecular weight is 698.6 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside include a molecular weight of 698.6 g/mol . The compound has a hydrogen bond donor count of 12 and a hydrogen bond acceptor count of 19 . The rotatable bond count is 10 .科学的研究の応用

Antioxidant and Protective Effects

3',4'-Di-O-(beta-hydroxyethyl)rutoside, known for its significant antioxidative properties, plays a crucial role in protecting endothelial cells against oxidative stress. The flavonoid demonstrates a direct antioxidant effect, which is critical for its protective capabilities against intracellular oxidative stress in human umbilical vein endothelial cells. This direct scavenging activity, substantiated through instantaneous protection at therapeutically achievable concentrations, underscores its physiological significance. The flavonoid's site-specific scavenging effect, its position in the antioxidant network (reacting quickly with ascorbate or glutathione), and its localization in vascular system cells further highlight its direct antioxidant efficacy (Lemmens et al., 2014).

Pharmacokinetics and Stability

The pharmacokinetics of mono-3' and mono-4'-O-(beta-hydroxyethyl)-rutoside derivatives have been thoroughly studied to understand their absorption and bioavailability. Research has shown that their bioavailability tends to be proportional to the administered dose, with the rate of appearance and elimination half-life of these molecules remaining consistent across different doses. This research provides valuable insights into the dosing and potential therapeutic applications of these compounds, emphasizing their safety and tolerability (Kienzler et al., 2002).

Clinical Efficacy in Venous Insufficiency

A study comparing the efficacy of this compound with diosmin+hesperidin in patients with chronic venous insufficiency (CVI) demonstrated significant improvements in microcirculatory parameters and symptoms associated with CVI. The treatment with this compound showed a more substantial effect on reducing resting skin flux, capillary filtration, and symptoms of CVI compared to the diosmin+hesperidin group. These findings suggest that this compound may offer a more effective treatment option for managing the signs and symptoms of chronic venous insufficiency (Cesarone et al., 2005).

Antiproliferative Activity

Research into hydroxythiopyridones and their organoruthenium complexes, related to the chemical family of this compound, has revealed potent cytotoxic activity. Specifically, the 3-hydroxy-4-thiopyridones showed significant antiproliferative activity in non-small lung cancer cells, highlighting the potential for these compounds in cancer therapy. Although not directly linked to this compound, this research opens avenues for exploring the antiproliferative properties of related flavonoids (Shakil et al., 2021).

作用機序

Target of Action

3’,4’-Di-O-(beta-hydroxyethyl)rutoside, also known as Hydroxyethylrutosides, is a standardized mixture of semisynthetic flavonoids . It primarily targets the microvascular endothelium , which plays a crucial role in maintaining vascular homeostasis and regulating the passage of substances between the bloodstream and surrounding tissues .

Mode of Action

The compound interacts with its targets to reduce hyperpermeability and edema . This interaction results in improved microvascular perfusion and microcirculation, and reduced erythrocyte aggregation . The preparation also has a possible protective effect on the vascular endothelium .

Biochemical Pathways

It is known that the compound’s action on the microvascular endothelium leads to a reduction in capillary filtration rate . This, in turn, can affect various downstream effects related to microvascular perfusion and microcirculation .

Pharmacokinetics

It is known that the compound can be administered orally or intravenously . The impact of these properties on the compound’s bioavailability is currently unclear.

Result of Action

The molecular and cellular effects of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside’s action include a reduction in capillary hyperpermeability and edema, improved microvascular perfusion and microcirculation, and reduced erythrocyte aggregation . These effects can lead to improved signs and symptoms in conditions such as chronic venous insufficiency and diabetes .

生化学分析

Biochemical Properties

3’,4’-Di-O-(beta-hydroxyethyl)rutoside plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes such as quercitrinase, which is involved in the rutin catabolic pathway . Additionally, it has been shown to interact with proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and function.

Cellular Effects

3’,4’-Di-O-(beta-hydroxyethyl)rutoside exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce hyperpermeability and edema in microvascular endothelial cells, thereby improving microvascular perfusion and reducing erythrocyte aggregation. These effects are crucial in conditions such as chronic venous insufficiency and diabetic microangiopathy.

Molecular Mechanism

The molecular mechanism of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit enzymes involved in the degradation of the extracellular matrix, thereby reducing vascular permeability. Additionally, 3’,4’-Di-O-(beta-hydroxyethyl)rutoside can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have demonstrated that 3’,4’-Di-O-(beta-hydroxyethyl)rutoside can maintain its efficacy in reducing vascular permeability and edema, even after prolonged exposure. Some studies have reported a gradual decrease in its activity over time, possibly due to the development of cellular tolerance.

Dosage Effects in Animal Models

The effects of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside vary with different dosages in animal models. At lower doses, this compound has been shown to improve microvascular perfusion and reduce edema without causing significant adverse effects . At higher doses, it can lead to toxic effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have also been observed, where the beneficial effects plateau beyond a certain dosage, indicating that higher doses do not necessarily translate to increased efficacy.

Metabolic Pathways

3’,4’-Di-O-(beta-hydroxyethyl)rutoside is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the hydrolysis of the hydroxyethyl groups, followed by further degradation of the rutoside moiety. This compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation. The enzyme quercitrinase plays a crucial role in the catabolism of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific tissues. Once inside the cells, 3’,4’-Di-O-(beta-hydroxyethyl)rutoside can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound is also affected by its solubility and affinity for different cellular compartments.

Subcellular Localization

3’,4’-Di-O-(beta-hydroxyethyl)rutoside exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules involved in gene expression and signal transduction. The subcellular localization of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

特性

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)9-14(34)10-18(20)47-28(29)13-2-3-16(43-6-4-32)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWKHRUNUCGNGI-MVXJRKCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862127-01-3 | |

| Record name | 3',4'-Di-O-(beta-hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862127013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JV5L5901 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)

![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)

![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)

![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)